molecular formula C8H9NOS B7724883 3-methoxybenzenecarboximidothioic acid

3-methoxybenzenecarboximidothioic acid

Cat. No.: B7724883
M. Wt: 167.23 g/mol
InChI Key: LQSZSWBMLMGWPC-UHFFFAOYSA-N
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Description

3-Methoxybenzenecarboximidothioic acid is an organic compound that belongs to the class of aromatic carboxylic acids It is characterized by the presence of a methoxy group (-OCH₃) attached to the benzene ring and a carboximidothioic acid functional group (-C(=S)NH₂)

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-methoxybenzenecarboximidothioic acid typically involves the introduction of the methoxy group and the carboximidothioic acid group onto the benzene ring. One common method is the reaction of 3-methoxybenzoic acid with thiourea under acidic conditions, which leads to the formation of the desired product. The reaction conditions often include the use of a strong acid such as hydrochloric acid or sulfuric acid to facilitate the reaction.

Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions and using continuous flow reactors. This allows for better control over the reaction parameters and higher yields of the product. The use of catalysts and advanced purification techniques can further enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions: 3-Methoxybenzenecarboximidothioic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or meta-chloroperbenzoic acid.

    Reduction: Reduction reactions can convert the carboximidothioic acid group to an amine or other reduced forms using reducing agents like lithium aluminum hydride.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, meta-chloroperbenzoic acid, and other peroxides.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Nucleophiles such as amines, thiols, and halides.

Major Products:

    Oxidation: Sulfoxides, sulfones.

    Reduction: Amines, reduced thiourea derivatives.

    Substitution: Various substituted aromatic compounds.

Scientific Research Applications

3-Methoxybenzenecarboximidothioic acid has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its unique functional groups make it a versatile intermediate in organic synthesis.

    Medicine: Research is ongoing to explore its potential as an antimicrobial and anticancer agent.

    Industry: It is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 3-methoxybenzenecarboximidothioic acid involves its interaction with various molecular targets. The carboximidothioic acid group can form strong interactions with metal ions and enzymes, potentially inhibiting their activity. This makes the compound a candidate for enzyme inhibition studies and the development of enzyme inhibitors.

Comparison with Similar Compounds

    3-Methoxybenzoic Acid: Similar structure but lacks the carboximidothioic acid group.

    3-Methoxybenzamide: Contains an amide group instead of the carboximidothioic acid group.

    3-Methoxybenzaldehyde: Contains an aldehyde group instead of the carboximidothioic acid group.

Uniqueness: 3-Methoxybenzenecarboximidothioic acid is unique due to the presence of both the methoxy group and the carboximidothioic acid group on the benzene ring. This combination of functional groups imparts distinct chemical properties and reactivity, making it a valuable compound for various applications in research and industry.

Properties

IUPAC Name

3-methoxybenzenecarboximidothioic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9NOS/c1-10-7-4-2-3-6(5-7)8(9)11/h2-5H,1H3,(H2,9,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LQSZSWBMLMGWPC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)C(=N)S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC=CC(=C1)C(=N)S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9NOS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

167.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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